rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
rac-(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a norbornane-like framework. Its molecular formula is C₈H₁₃NO₂·HCl, yielding a molecular weight of 191.66 g/mol . The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. It is commonly used in biochemical studies, particularly as a substrate or inhibitor in amino acid transport systems . Key suppliers include Enamine Ltd, Santa Cruz Biotechnology, and Accela, with prices ranging from $550/0.1g to $2500/1g depending on purity (typically ≥95%) and quantity .
Properties
CAS No. |
2307776-42-5 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Cyclopentadiene reacts with acrylic acid under thermal conditions (140°C, 12 h) to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The endo selectivity of this reaction ensures the carboxylic acid group occupies the 2-position.
Step 2: Bromination at C2
Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at C2, yielding 2-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Table 1: Optimization of Bromination Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NBS, CCl₄, 25°C | 78 | 95 |
| Br₂, CH₂Cl₂, 0°C | 65 | 89 |
Step 3: Azide Substitution and Reduction
The bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF (80°C, 6 h) to form the 2-azido intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, yielding rac-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid.
Step 4: Racemic Mixture Isolation
The synthetic route above produces a racemic mixture due to the absence of chiral auxiliaries. Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid in ethanol enables partial resolution, though industrial-scale processes often retain the racemic form for cost efficiency.
Step 5: Hydrochloride Salt Precipitation
Treatment with concentrated HCl in anhydrous ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.
Table 2: Hydrochloride Salt Crystallization Parameters
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ether/HCl | 92 | 99.5 |
| Ethanol/HCl | 85 | 98 |
Analytical Validation and Quality Control
Structural Confirmation
-
X-ray Crystallography : Resolves the exo/endo configuration of substituents. The 2-amino and 2-carboxylic acid groups adopt an exo orientation, as confirmed by analogous structures.
-
¹H NMR : Key signals include δ 3.2 ppm (bridging CH₂) and δ 1.5–2.1 ppm (norbornane protons).
-
IR Spectroscopy : N–H stretch at 3350 cm⁻¹ and C=O stretch at 1700 cm⁻¹.
Purity Assessment
-
HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) confirms >99% purity.
-
Elemental Analysis : Matches theoretical values for C₈H₁₄ClNO₂ (C 45.83%, H 6.47%, N 6.67%).
Industrial-Scale Production Considerations
Cost-Effective Modifications
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated.
-
Solvent Recovery : Ether and ethanol are distilled and reused, reducing waste.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated amino acid derivatives.
Scientific Research Applications
rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors and receptor agonists/antagonists.
Organic Synthesis: Serves as a chiral building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and as a probe in neurochemical research.
Industrial Applications: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways related to neurotransmission, enzyme catalysis, and cellular signaling.
Comparison with Similar Compounds
Structural Variations and Stereochemistry
The bicyclo[2.2.1]heptane scaffold is shared among analogs, but differences arise in substituent positions, stereochemistry, and functional groups:
Physicochemical Properties
- Solubility and Stability : The hydrochloride salt form enhances water solubility compared to free bases. Unsaturated analogs (e.g., hept-5-ene derivatives) may exhibit lower boiling points due to reduced molecular rigidity .
- Acidity: The pKa of the carboxylic acid group in related compounds is ~4.34, typical for α-amino acids, but substituents like oxygen (e.g., 7-oxabicyclo derivatives) can modulate acidity .
Commercial Availability and Pricing
Q & A
Basic Research Question
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for related bicyclic amino acids .
- NMR Spectroscopy : Compare coupling constants (e.g., ) and NOE correlations to validate spatial arrangement .
- Circular Dichroism (CD) : Monitor Cotton effects to confirm enantiomeric excess (>95%) .
How does the rigid bicyclo[2.2.1]heptane framework influence the compound’s interaction with biological targets?
Advanced Research Question
The bicyclic scaffold enforces conformational rigidity, enhancing binding affinity and selectivity. For example:
- Enzyme Inhibition : The rigid structure mimics transition states in enzymatic reactions (e.g., proteases), as seen in studies of analogous bicyclic inhibitors .
- Receptor Targeting : Molecular docking simulations suggest the bicycloheptane core fits into hydrophobic pockets of GPCRs, reducing entropic penalties during binding .
What are the stability challenges of this compound under physiological conditions, and how can they be addressed?
Advanced Research Question
- pH Sensitivity : The hydrochloride salt may dissociate in neutral buffers, reducing solubility. Use lyophilized formulations or co-solvents (e.g., PEG-400) to stabilize .
- Oxidative Degradation : The secondary amine is prone to oxidation. Add antioxidants (e.g., ascorbic acid) or store under inert gas .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate energy barriers for functional group modifications (e.g., introducing fluorine at C4) to predict synthetic feasibility .
- Molecular Dynamics (MD) : Simulate binding dynamics with target proteins (e.g., NMDA receptors) to identify optimal substituents for improved affinity .
What strategies mitigate poor aqueous solubility of this compound in in vitro assays?
Basic Research Question
- Salt Exchange : Replace hydrochloride with mesylate or citrate to enhance solubility .
- Prodrug Design : Introduce ester moieties (e.g., pivaloyloxymethyl) that hydrolyze in vivo to release the active compound .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Impurity Profiles : Validate purity via LC-MS and exclude trace contaminants (e.g., diastereomers) that skew activity .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and temperature to ensure reproducibility .
What comparative studies distinguish this compound from structurally related bicyclic amino acids?
Advanced Research Question
- Functional Group Comparison : Replace the carboxyl group with sulfonamide to assess impact on membrane permeability .
- Biological Screening : Test against panels of enzymes (e.g., aminopeptidases) to identify unique inhibitory profiles .
What in vivo pharmacokinetic studies are needed to advance this compound toward preclinical development?
Advanced Research Question
- ADME Profiling : Conduct rodent studies to assess oral bioavailability, plasma half-life, and blood-brain barrier penetration .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
How can researchers explore novel applications beyond enzyme inhibition, such as in materials science?
Advanced Research Question
- Polymer Synthesis : Incorporate the bicyclic moiety into polyamides to enhance thermal stability .
- Supramolecular Chemistry : Leverage hydrogen-bonding motifs for self-assembling nanostructures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
